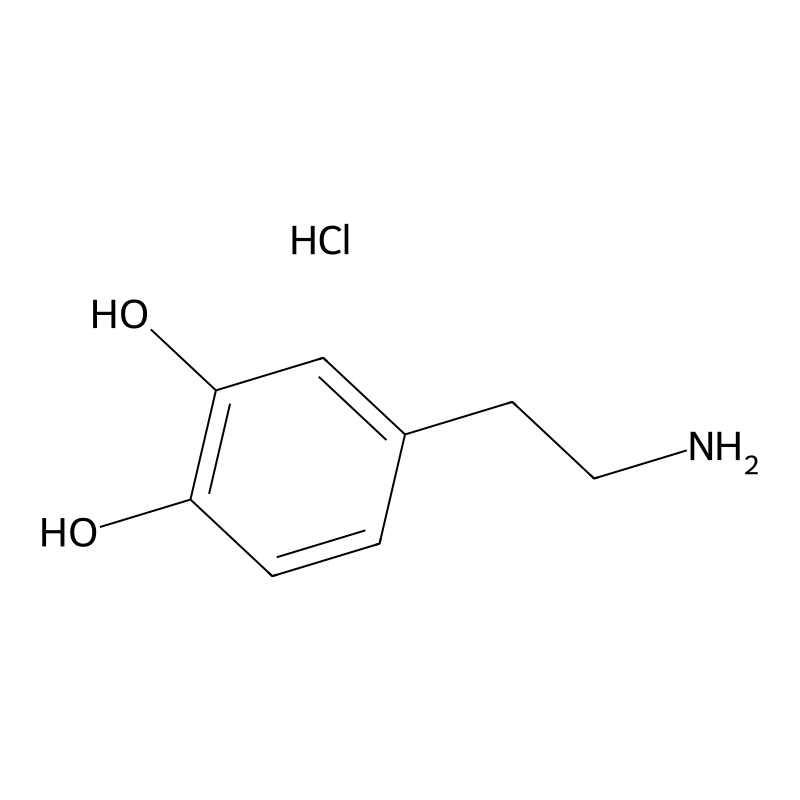

Dopamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Freely soluble in water, methanol, and hot 95% ethanol but is practically insoluble in ether, petroleum ether, chloroform, benzene, and toluene.

535 mg/mL

Synonyms

Canonical SMILES

Dopamine hydrochloride is the hydrochloride salt of dopamine, a naturally occurring catecholamine and neurotransmitter in the human body. It is primarily recognized for its role in the central nervous system, where it functions as a neurotransmitter that influences mood, motivation, and reward pathways. Chemically, dopamine hydrochloride is designated as 4-(2-aminoethyl)pyrocatechol hydrochloride, with the molecular formula . The compound appears as a white to off-white crystalline powder and is soluble in water and alcohol but sensitive to alkaline conditions and oxidizing agents .

Pharmacological Tool:

- Understanding Dopamine Signaling: Dopamine HCl serves as a tool to study dopamine receptors and their signaling pathways in various tissues. Researchers can use it to:

- Activate dopamine receptors: This allows them to investigate the downstream effects of dopamine signaling, such as changes in gene expression, cell function, and behavior [Source: National Institutes of Health (NIH) - ].

- Compare the effects of various dopamine receptor agonists and antagonists: This helps researchers understand the specific roles of different dopamine receptor subtypes in various physiological processes [Source: National Library of Medicine (NLM) - ].

Model System for Neurological Disorders:

- Parkinson's Disease: Dopamine deficiency plays a crucial role in Parkinson's disease. Researchers use Dopamine HCl in animal models to:

- Mimic symptoms: Administration of Dopamine HCl can induce specific motor deficits in animals, resembling some aspects of Parkinson's disease, allowing for the study of potential therapeutic interventions [Source: ScienceDirect - ].

- Test the efficacy of new drugs: Researchers can assess the ability of potential drugs to restore dopamine levels or function in animal models treated with Dopamine HCl [Source: National Center for Biotechnology Information (NCBI) - ].

Investigating Dopamine's Role in Other Physiological Processes:

- Cardiovascular Function: Dopamine HCl is used to study the effects of dopamine on heart function, blood pressure, and kidney function [Source: National Center for Biotechnology Information (NCBI) - ].

- Renal Function: Researchers use Dopamine HCl to investigate dopamine's role in regulating renal blood flow and urine output [Source: National Center for Biotechnology Information (NCBI) - ].

Dopamine hydrochloride plays a critical role in numerous physiological processes. It acts on dopaminergic receptors (D1-D5), influencing cardiovascular function by modulating heart rate and blood pressure through vasodilation of renal blood vessels. This action enhances glomerular filtration rate and renal blood flow . In clinical settings, dopamine hydrochloride is utilized as a vasopressor to treat conditions such as shock and heart failure by improving cardiac output and renal perfusion . Its effects are dose-dependent; low doses primarily stimulate dopaminergic receptors leading to vasodilation, while higher doses activate adrenergic receptors resulting in increased heart rate and blood pressure.

The synthesis of dopamine hydrochloride can be achieved through several methods:

- From Vanillin: A sustainable method involves the conversion of vanillin through a series of reactions including condensation, reduction, and hydrolysis. This method yields dopamine hydrochloride via intermediates like 2-(4-hydroxy-3-methoxyphenyl)-ethanol .

- Using 3,4-Dimethoxyphenethylamine: Another method starts with 3,4-dimethoxyphenethylamine reacting with acids to form salts, followed by recrystallization and reaction with hydrobromic acid to yield dopamine hydrobromide. This intermediate is then treated with hydrochloric acid to produce dopamine hydrochloride .

- Direct Hydrolysis: Dopamine can also be synthesized through direct hydrolysis of its precursors under controlled conditions to ensure high purity and yield.

Dopamine hydrochloride has several applications:

- Medical Use: It is widely used in clinical settings for treating hypotension and shock due to its vasopressor effects.

- Research: It serves as a model compound in studies related to neurotransmission and pharmacology.

- Analytical Chemistry: Dopamine hydrochloride is employed in various analytical techniques for quantifying neurotransmitters in biological samples .

Dopamine hydrochloride exhibits significant interactions with various drugs:

- Monoamine Oxidase Inhibitors: These can enhance the effects of dopamine by inhibiting its metabolism.

- Diuretics: Concurrent use may lead to additive effects on urine flow.

- Adrenergic Agents: High doses may cause peripheral vasoconstriction countered by alpha-adrenergic blockers .

- Antipsychotics: Drugs like haloperidol can antagonize the effects of dopamine on the central nervous system .

Dopamine hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Feature |

|---|---|---|

| Norepinephrine | Similar catecholamine structure | Primarily acts on alpha-adrenergic receptors |

| Epinephrine | Catecholamine derivative | Stronger vasoconstrictive properties |

| Phenylephrine | Aromatic amine | Selectively stimulates alpha-adrenergic receptors |

| Serotonin | Indole structure | Functions primarily as a neurotransmitter affecting mood |

Dopamine's uniqueness lies in its dual role as both a neurotransmitter and a hormone, influencing not just mood but also cardiovascular dynamics through distinct receptor interactions.

Traditional Organic Synthesis Routes

Vanillin-Based Multi-Step Synthesis

The vanillin-based synthetic route represents one of the most established methodologies for dopamine hydrochloride production, utilizing vanillin as an economically viable starting material [1]. This multi-step approach involves a comprehensive nine-step procedure that systematically transforms vanillin into the target compound through well-characterized intermediates [1].

The synthesis begins with the acetylation of vanillin followed by hydrolysis to form ferulic acid [1]. Subsequent methylation of ferulic acid yields methyl-3,4-dimethoxycinnamate, which undergoes hydrolysis to produce 3,4-dimethoxycinnamic acid [1]. The critical hydrogenation step employs amalgamated sodium to convert this intermediate into 3,4-dimethoxyhydrocinnamic acid [1]. This acid is then transformed into its corresponding acid chloride and subsequently into the corresponding amide [1]. The penultimate step involves treatment of the amide with sodium hypochlorite to generate 2-(3,4-dimethoxyphenyl)ethylamine [1]. Finally, refluxing the amine in concentrated hydrochloric acid produces dopamine hydrochloride [1].

Despite the economic advantages of vanillin as a starting material, this synthetic route presents significant challenges [3]. The presence of phenolic hydroxyl groups in vanillin and its intermediates results in poor stability and susceptibility to oxidation, leading to increased by-product formation [3]. Additionally, the reduction reaction requires substantial quantities of zinc powder and hydrochloric acid, generating considerable waste streams [3].

The vanillin-based synthesis has been extensively studied for optimization purposes [1]. Research has demonstrated that reaction conditions, catalyst selection, and purification protocols significantly influence both yield and purity of the final product [1]. Modern variations of this synthetic pathway have explored alternative reducing agents and reaction conditions to address the environmental concerns associated with traditional zinc-hydrochloric acid systems [3].

Benzaldehyde Derivative Pathways

Alternative synthetic approaches utilize benzaldehyde derivatives as starting materials, offering distinct advantages in terms of reaction control and intermediate stability [18] [19]. These pathways typically involve condensation reactions between veratraldehyde (3,4-dimethoxybenzaldehyde) and nitromethane to produce 3,4-dimethoxy-β-nitrostyrene as a key intermediate [18] [19].

The benzaldehyde derivative approach employs a strategic sequence beginning with the synthesis of 3,4-dimethoxy-β-nitrostyrene through condensation of veratraldehyde with nitromethane in the presence of methylamine hydrochloride and triethylamine in ethanol [18]. This reaction typically yields 92.1% of the nitrostyrene intermediate under optimized conditions [18]. The subsequent reduction step utilizes palladium on carbon with ammonium formate in methanol under nitrogen protection at 60-65°C for 6-8 hours to produce 3,4-dimethoxyphenethylamine [18].

The final demethylation step involves treatment with hydrobromic acid to remove methoxy groups and form dopamine, which is subsequently converted to its hydrochloride salt [18] [19]. This synthetic route offers several advantages including higher yields, improved reaction control, and reduced environmental impact compared to traditional vanillin-based methods [18].

Process optimization studies have demonstrated that reaction temperature, catalyst loading, and solvent selection critically influence the efficiency of benzaldehyde derivative pathways [18] [19]. Industrial implementations of these methods have achieved purities exceeding 99% with overall yields ranging from 65-80% depending on specific reaction conditions and purification protocols [18] [19].

Green Chemistry Approaches

Lignin Depolymerization and Biorenewable Feedstocks

Revolutionary advances in sustainable chemistry have enabled the development of dopamine hydrochloride synthesis from lignin, representing a paradigm shift toward biorenewable feedstock utilization [8] [10]. This innovative approach achieves dopamine hydrochloride production from softwood lignin with a remarkable mass yield of 6.4% while maintaining high purity standards [8] [10].

The lignin-based synthetic strategy employs acid-catalyzed depolymerization as the initial step, followed by deprotection, hydrogen-borrowing amination, and methoxy group hydrolysis [8] [10] [13]. This comprehensive transformation converts lignin directly into dopamine hydrochloride through a carefully orchestrated sequence of catalytic processes [8] [10]. The solid dopamine hydrochloride product is obtained through simple filtration with 98.0% purity, eliminating the need for complex separation and purification procedures [8] [10].

Technical economic analysis indicates that this lignin-based process represents an economically competitive production method [8] [10] [12]. The approach utilizes lignin, a waste product from the lignocellulosic biomass industry, as the primary feedstock, thereby addressing both sustainability concerns and economic viability [8] [10] [12]. The process begins with acid-catalyzed depolymerization to break lignin into simpler aromatic compounds, followed by hydrolysis and hydrogenation steps that modify these compounds into dopamine precursors [12].

The hydrolysis step proves particularly critical, with different acids showing varying effectiveness [13]. Research demonstrates that hydrobromic acid achieves 94.5% yield for dopamine hydrobromide with nearly complete conversion and high purity [13]. The reaction over hydrobromic acid catalyst results in white powder formation at the reactor bottom, facilitating purification through simple filtration and drying [13]. Importantly, the hydrobromic acid catalyst can be easily reused for consecutive reactions while maintaining similar hydrolysis activity [13].

Catalytic Hydrogenation and Amination Strategies

Modern green chemistry approaches emphasize catalytic hydrogenation and amination strategies that minimize environmental impact while maximizing synthetic efficiency [3] [8]. These methodologies leverage advanced catalyst systems and optimized reaction conditions to achieve high-yield dopamine hydrochloride production with reduced waste generation [3] [8].

Recent developments in catalytic hydrogenation employ norepinephrine-derived substrates as starting materials [3]. The process involves dissolving norepinephrine substances (noradrenalone or norepinephrine) or their hydrochloride salts in appropriate solvents, followed by addition of platinum metal catalysts and optional hydrochloric acid for catalytic hydrogenation reactions [3]. Palladium on carbon with palladium content ranging from 0.5-10% by weight represents the preferred catalyst system due to its superior conversion efficiency and cost-effectiveness [3].

Optimized reaction conditions for catalytic hydrogenation include temperatures of 70-100°C, pressures of 1-2 megapascals, and reaction durations of 6-24 hours [3]. The catalyst loading typically ranges from 20-30% by weight relative to the substrate to balance reaction efficiency with economic considerations [3]. Solvent selection proves critical, with water demonstrating superior dissolution effects for noradrenalone hydrochloride compared to organic solvents [3].

The catalytic amination component involves hydrogen-borrowing mechanisms that facilitate efficient nitrogen incorporation while minimizing side reactions [8] [16]. This approach enables direct coupling of hydroxylated aromatic compounds with ammonia in the presence of Raney nickel catalysts to deliver the desired amine functionality [16]. The subsequent demethylation step affords dopamine in 83% isolated yield without requiring additional purification procedures [16].

Industrial-Scale Production Techniques

Optimization of Reaction Conditions

Industrial-scale dopamine hydrochloride production requires comprehensive optimization of reaction parameters to ensure consistent quality, high yields, and economic viability [3] [19]. Systematic studies have established optimal operating windows for key process variables including temperature, pressure, catalyst loading, and reaction time [3].

Temperature optimization studies reveal that reaction temperatures between 70-100°C provide the optimal balance between reaction rate and product quality [3]. Temperatures below this range result in slow conversion rates and potential formation of intermediate compounds that affect final product quality and yield [3]. Conversely, temperatures exceeding 100°C lead to increased impurity formation and reduced selectivity [3]. Detailed experimental data demonstrates that reaction at 70°C with 1 megapascal hydrogen pressure for 5 hours achieves 99.89% purity with 78.2% yield [3].

Pressure optimization indicates that hydrogen pressures of 1-2 megapascals represent the optimal range for industrial operations [3]. Lower pressures result in reduced reaction rates that are incompatible with industrial production timelines, while higher pressures necessitate more expensive pressure-resistant equipment without significant performance benefits [3]. The relationship between pressure and conversion efficiency follows predictable patterns that enable precise process control [3].

Catalyst optimization focuses primarily on palladium on carbon systems with varying palladium content and loading levels [3]. Research demonstrates that 10% palladium on carbon catalysts with loading levels of 10% by weight relative to substrate provide optimal performance [3]. Lower catalyst loadings result in reduced reaction rates, while higher loadings increase costs without proportional performance improvements [3].

Table 1: Optimization Parameters for Industrial Dopamine Hydrochloride Production

| Parameter | Optimal Range | Preferred Value | Impact on Yield | Impact on Purity |

|---|---|---|---|---|

| Temperature (°C) | 70-100 | 70 | High | Critical |

| Pressure (MPa) | 1-2 | 1-1.5 | Moderate | Low |

| Catalyst Loading (wt%) | 10-30 | 20-25 | High | Moderate |

| Reaction Time (h) | 4.5-8 | 5-6 | Moderate | High |

| Substrate/Solvent Ratio | 1:4 to 1:6 | 1:5 | Low | Moderate |

Purification and Crystallization Protocols

Industrial purification and crystallization protocols for dopamine hydrochloride require sophisticated multi-stage processes to achieve pharmaceutical-grade purity standards [3] [22] [25]. The purification sequence typically involves filtration, concentration under reduced pressure, slurry formation, recrystallization, and vacuum drying [3].

The initial filtration step removes catalyst residues and insoluble impurities from the reaction mixture [3]. Subsequent concentration under reduced pressure at 60-70°C continues until the concentrate weight reaches approximately 1.5 times the original substrate weight [3]. The concentration process employs pressures not less than 0.08 megapascals, preferably 0.09 megapascals, to maintain product integrity [3].

Slurry formation involves adding dispersant solutions comprising alcohol and hydrochloric acid mixtures with weight ratios of 1:0.3 to 1:0.4 [3]. The slurry process requires heating to 65-75°C for 1-3 hours followed by cooling to 20-30°C for 0.5-1 hour under continuous stirring [3]. This controlled temperature cycling facilitates impurity removal and crystal habit optimization [3].

Recrystallization protocols employ aqueous ethanol solutions as good solvents with ethanol-to-water weight ratios of 1:0.2 to 1:0.3 [3]. The process involves heating until complete dissolution, optional activated carbon treatment for decolorization, followed by hydrochloric acid addition and cooling to 5-10°C [3]. The weight ratio of filter cake to good solvent typically ranges from 1:5 to 1:8 to ensure complete dissolution [3].

Crystallization kinetics studies using Fast Scanning Calorimetry reveal that dopamine hydrochloride exhibits strong glass-forming characteristics with specific critical cooling rates [22]. The material demonstrates kinetic fragility parameters that classify it as a strong glass former, which influences optimal crystallization conditions and storage stability [22]. Understanding these crystallization behaviors enables precise control of particle size distribution and polymorphic form [22].

The final vacuum drying step operates at temperatures of 45-55°C for 2-3 hours to remove residual solvents while preventing thermal degradation [3]. This carefully controlled drying process ensures pharmaceutical-grade moisture content while maintaining crystal structure integrity [3]. Quality control protocols throughout the purification sequence monitor purity levels using High-Performance Liquid Chromatography with detection at 280 nanometers [3].

Table 2: Industrial Purification Protocol Performance Data

| Process Stage | Operating Conditions | Purity Achievement | Yield Recovery |

|---|---|---|---|

| Initial Filtration | Room temperature | 95-97% | 98-99% |

| Concentration | 60-70°C, 0.09 MPa | 97-98% | 95-97% |

| Slurry Formation | 65-75°C cycling | 98-99% | 90-95% |

| Recrystallization | 5-10°C final | 99.8-99.9% | 85-90% |

| Vacuum Drying | 45-55°C, 2-3h | >99.9% | 98-99% |

Advanced crystallization protocols incorporate dopamine hydrochloride's unique physicochemical properties to optimize crystal formation and stability [21] [25]. Research demonstrates that dopamine hydrochloride can function as a crystallization modulator, influencing nucleation kinetics and crystal growth patterns [21] [25]. This property enables precise control over crystal morphology and size distribution through careful manipulation of supersaturation levels and nucleation sites [21] [25].

High-Performance Liquid Chromatography

High-Performance Liquid Chromatography represents the most widely utilized analytical technique for dopamine hydrochloride quantification and characterization. The method employs reversed-phase chromatography with octadecylsilyl silica gel columns as the predominant stationary phase [1] [2]. A validated High-Performance Liquid Chromatography method developed by Aydın and Bulduk demonstrates exceptional analytical performance using a C18 column (250 x 4.6 mm, 5 μm) with 50 mM potassium dihydrogen phosphate mobile phase adjusted to pH 2.3 [1]. This method achieves a retention time of 6.195 minutes for dopamine hydrochloride with ultraviolet detection at 280 nm wavelength [1].

The United States Pharmacopeia methodology employs Legacy L1 classification columns containing C18 ligands with spherical silica gel particles sized 3-10 μm and pore dimensions of 100-120 Å [2]. The mobile phase composition consists of water containing 1% acetic acid and 5 mM octanesulfonic acid combined with acetonitrile in a ratio of 87:13 [2]. This system provides ultraviolet detection at 270 nm with a flow rate maintained at 1.0 mL/minute [2].

Validation parameters demonstrate exceptional linearity within the concentration range of 20-100 μg/mL, achieving a correlation coefficient of 0.9998 [1]. The method exhibits strong reproducibility and recovery within the determined analytical range, making it suitable for routine pharmaceutical analysis [1]. Recent developments include simultaneous determination methods for multiple cardiovascular agents, enabling concurrent analysis of dopamine, dobutamine, phentolamine, furosemide, and aminophylline using C18 columns with optimized gradient elution systems [3].

Advanced High-Performance Liquid Chromatography methods incorporate ion-pairing reagents and pH optimization to enhance retention and separation efficiency. The incorporation of sodium octanesulfonate as an ion-pairing agent improves the chromatographic behavior of dopamine hydrochloride, particularly in complex pharmaceutical matrices [2]. Method robustness is demonstrated through consistent performance across different instrumental conditions and operator variations [1].

Ultra-Performance Liquid Chromatography

Ultra-Performance Liquid Chromatography technology provides enhanced analytical capabilities through reduced particle size stationary phases and elevated operating pressures. The methodology employs Ethylene Bridged Hybrid C18 columns with particle sizes typically ranging from 1.7 to 3.5 μm, enabling superior resolution and reduced analysis times [4]. A comprehensive validation study demonstrates linear calibration from 3% to 60% acetonitrile gradient over 6 minutes, providing excellent separation of dopamine from related neurotransmitters [4].

The Ultra-Performance Liquid Chromatography system achieves detection limits ranging from 0.1 to 0.5 pg depending on the analytical configuration and detection methodology [4]. Optimization studies reveal that BEH C18 columns provide optimal retention characteristics for dopamine analysis, with total analysis times reduced to approximately 5.2 minutes compared to conventional High-Performance Liquid Chromatography methods [4].

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry enables simultaneous quantification of multiple dopaminergic metabolites including oxidation products and neuromelanin precursors [5]. This approach facilitates comprehensive metabolic profiling with enhanced sensitivity and specificity compared to traditional chromatographic methods [5]. The methodology demonstrates particular utility in biological matrices where complex sample compositions require superior chromatographic resolution [5].

Advanced Ultra-Performance Liquid Chromatography applications incorporate online sample preparation techniques, including automated extraction and derivatization procedures. These integrated systems enhance analytical throughput while maintaining precision and accuracy standards required for pharmaceutical quality control applications [4]. The technology enables analysis of dopamine hydrochloride at sub-nanogram levels, extending analytical capabilities to trace-level determinations [4].

Spectroscopic and Spectrometric Analysis

Mass Spectrometry Profiling

Mass spectrometry provides definitive structural identification and quantitative analysis of dopamine hydrochloride through characteristic fragmentation patterns and accurate mass measurements. Electrospray ionization in positive mode generates protonated molecular ions at m/z 154.1 for dopamine, with characteristic product ions at m/z 137 and m/z 91.1 formed through neutral losses of ammonia and side-chain fragmentation [6] [7].

Liquid chromatography-tandem mass spectrometry methods employ multiple reaction monitoring for enhanced selectivity and sensitivity. The primary transition 154.1→137 serves as the quantitative ion, while 154.1→91.1 provides confirmatory identification [6]. Deuterated internal standards, particularly dopamine-d4 (m/z 158.1→141), ensure analytical accuracy and compensate for matrix effects [6].

Validation studies demonstrate linear dynamic ranges from 0.01 to 100 ng/mL with lower limits of quantification as low as 0.05 ng/mL [8]. The methodology achieves extraction recoveries exceeding 95% across multiple biological matrices including urine, plasma, and brain tissue [8]. Precision studies reveal intraday and interday coefficients of variation below 15% at all tested concentration levels [8].

Matrix-assisted laser desorption/ionization mass spectrometry imaging enables spatial quantification of dopamine hydrochloride in tissue samples. This technique provides quantitative values comparable to enzyme-linked immunosorbent assay methods with accuracies within 10-11% of reference standards [9]. The approach eliminates traditional extraction procedures while maintaining analytical precision [9].

Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry facilitates identification of degradation products and metabolites. Time-of-flight and Orbitrap mass analyzers provide accurate mass measurements enabling molecular formula determination and structural elucidation of unknown compounds [10]. This capability proves essential for impurity profiling and stability studies [10].

Fluorescence Detection Methods

Fluorescence detection methods for dopamine hydrochloride rely predominantly on chemical derivatization to generate fluorescent products suitable for quantitative analysis. The most widely employed derivatization approach utilizes o-phthalaldehyde combined with reducing agents such as 2-mercaptoethanol or 3-mercaptopropyltriethoxysilane [11] [12]. This reaction produces isoindole derivatives exhibiting intense fluorescence with excitation and emission maxima at 350/450 nm and 340/460 nm respectively [11] [12].

Optimized derivatization conditions require pH 8.0 with o-phthalaldehyde concentrations of 100 μM and 3-mercaptopropyltriethoxysilane at 200 μM [12]. The reaction proceeds to completion within 10 minutes at ambient temperature, producing stable fluorescent products suitable for quantitative measurements [12]. Detection limits achieve 8.7 nM with linear dynamic ranges extending from 0.1 to 3.0 μM [12].

Advanced fluorescence methods employ carbon quantum dots as turn-on probes through in situ synthesis approaches. The interaction between aminosilane-functionalized precursors and dopamine generates fluorescent carbon dots with excitation/emission characteristics at 380/495 nm [13]. This methodology demonstrates detection limits of 56.2 nM with linear responses from 0.1 to 100 μM [13].

Enzymatic fluorescence detection utilizes acid phosphatase to catalyze dopamine oxidation, producing polydopamine products that quench carbon dot fluorescence through inner filter effects [14]. The degree of fluorescence quenching correlates directly with dopamine concentration, enabling quantitative determinations in clinical samples [14]. This approach provides selectivity advantages over chemical derivatization methods [14].

Dansyl derivatization produces fluorescent dopamine analogs with large Stokes shifts (excitation 333 nm, emission 515 nm) suitable for receptor binding studies and pharmacological applications [15]. The dansyl moiety attached via 5-carbon spacer arms minimizes steric hindrance while providing high signal-to-noise ratios and minimal autofluorescence interference [15].

Quality Control and Validation Protocols

Impurity Profiling

Impurity profiling for dopamine hydrochloride follows pharmacopeial specifications establishing limits for known and unknown degradation products. The European Pharmacopoeia specifies maximum allowable levels of 0.1% for individual specified impurities including 3-O-methyldopamine hydrochloride (Impurity B) and 4-O-methyldopamine hydrochloride (Impurity A) [16]. Total impurities must not exceed 0.2% of the active pharmaceutical ingredient content [16].

Chromatographic separation of impurities employs gradient elution systems with octadecylsilyl silica gel columns. The mobile phase consists of buffer solutions containing sodium octanesulfonate as ion-pairing agent with methanol and acetonitrile gradients [16]. Detection utilizes spectrophotometry at 280 nm with injection volumes of 10 μL and flow rates of 1.0 mL/minute [16].

System suitability requirements mandate resolution of at least 5.0 between impurity peaks A and B, ensuring adequate separation for quantitative determinations [16]. Reference solutions containing known impurities at 0.10% levels serve as analytical controls for method validation [16]. Retention time specifications establish impurity A elution before dopamine and impurity B elution approximately 2.0 times the dopamine retention time [16].

Unspecified impurities require individual limits not exceeding 0.10% with a disregard threshold of 0.05% [16]. This specification ensures comprehensive monitoring of all degradation products while maintaining practical analytical feasibility [16]. Heavy metals testing employs colorimetric methods with maximum allowable levels of 20 ppm lead equivalent [16].

Advanced impurity profiling incorporates mass spectrometric identification for structural characterization of degradation products. High-resolution mass spectrometry enables molecular formula determination and fragmentation pattern analysis for unknown impurities [16]. This approach facilitates impurity identification and supports regulatory submissions requiring structural elucidation [16].

Stability-Indicating Assays

Stability-indicating analytical methods demonstrate specificity for intact dopamine hydrochloride in the presence of degradation products formed under stress conditions. Forced degradation studies employ acidic, alkaline, oxidative, thermal, and photolytic conditions to generate potential degradation products [17] [18]. The analytical method must separate and quantify dopamine hydrochloride without interference from these degradation products [17].

Validation studies confirm method stability-indicating capability through pH adjustment experiments. Standard solutions adjusted to pH 2 and pH 11 followed by heating at 90°C for 1 hour or ambient storage for 90 minutes generate degradation products that must be chromatographically resolved from the parent compound [19]. The appearance of additional chromatographic peaks confirms degradation product formation [19].

Storage stability studies evaluate dopamine hydrochloride solutions under various conditions. Polypropylene syringe storage at 25°C/60% relative humidity maintains ≥95% potency for 1 week when protected from light [17]. Refrigerated storage at 4°C preserves ≥95% potency for 3 months [17]. Frozen storage at -20°C demonstrates variable stability depending on container type, with some preparations maintaining ≥90% potency for 6 months [17].

pH stability studies reveal optimal preservation in the range of 4.0 to 6.4, with enhanced stability at pH 5.0 or below [20]. Alkaline conditions promote oxidation, cyclization, and polymerization reactions producing colored degradation products [20]. Light exposure studies demonstrate minimal degradation during 24-36 hour fluorescent or phototherapy light exposure [20].

Compatibility studies evaluate dopamine hydrochloride stability in the presence of other pharmaceutical agents. Concurrent administration with dobutamine, tolazoline, and theophylline maintains chemical and physical stability for 24 hours in 5% dextrose solutions [21]. These studies support clinical protocols requiring multiple intravenous medications through limited venous access [21].

Purity

Quantity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

UNII

Related CAS

51-61-6 (Parent)

GHS Hazard Statements

H302 (96.55%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (96.06%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (95.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Dopamine also is used to increase cardiac output and blood pressure in advanced cardiovascular life support (ACLS) during cardiopulmonary resuscitation. Dopamine may be considered in the treatment of symptomatic bradycardia unresponsive to atropine, as a temporizing measure while awaiting availability of a pacemaker, or if pacing is ineffective. During resuscitation, dopamine therapy often is used for the management of hypotension, particularly if associated with symptomatic bradycardia or after return of spontaneous circulation. Dopamine combined with other agents, such as dobutamine, also may be a useful option in the management of postresuscitation hypotension. If hypotension persists after filling pressure (i.e., intravascular volume) is optimized, drugs with combined inotropic and vasopressor actions (e.g., epinephrine, norepinephrine) may be used. Some evidence from animal studies suggests that epinephrine may be more effective than dopamine in improving hemodynamics during cardiopulmonary resuscitation. In addition, epinephrine generally is preferred for patients with severe bradycardia and associated hypotension since pulseless electrical activity or even asystole may be imminent. /Included in US product label/

The net hemodynamic effects of dopamine make it particularly useful in the treatment of cardiogenic shock (including that associated with acute myocardial infarction) or in shock in which oliguria is refractory to other vasopressor agents. Some experts state that dopamine may be considered for the treatment of drug-induced hypovolemic shock, and often is the recommended initial agent for this use when the patient is unresponsive to fluid volume expansion and inotropic and/or vasopressor support is required. The drug can be used as an adjunct (to increase cardiac output further and maintain blood pressure) to afterload reduction with vasodilators (e.g., sodium nitroprusside) in patients with left ventricular failure following acute myocardial infarction when arterial pressure decreases precipitously during afterload reduction; for less precipitous decreases, dobutamine may be preferred but should not be used alone in severely hypotensive patients. In patients with hypotensive cardiogenic shock following acute myocardial infarction, dopamine may be used to replace norepinephrine therapy once systemic arterial pressure has increased to at least 80 mm Hg. Once arterial blood pressure has been stabilized to at least 90 mm Hg, dobutamine may be used concomitantly with dopamine in such patients in an attempt to reduce dopamine requirements. Dopamine also has been used to support cardiac output and maintain arterial pressure during intra-aortic balloon counterpulsation therapy (e.g., in patients with hypotensive cardiogenic shock following acute myocardial infarction). The use of dopamine in low cardiac output syndrome following open heart surgery has been shown to increase long-term survival. However, because dobutamine lowers peripheral resistance over a wide dosage range, is not dependent on release of endogenous catecholamines for its effects, and is cardioselective, that drug may be preferable in the period immediately following cardiopulmonary bypass surgery. /Included in US product label/

Dopamine is used to increase cardiac output, blood pressure, and urine flow as an adjunct in the treatment of shock that persists after adequate fluid volume replacement and when systemic vascular resistance is decreased. /Included in US product label/

For more Therapeutic Uses (Complete) data for DOPAMINE (12 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Dopamine acts on cardiac beta-1-adrenergic receptors and has dosage-dependent effects on peripheral receptors. Dopamine receptors are activated at a low infusion rate (0.5-2 ug/kg/min). At a rate > 4-6 ug/kg/min, peripheral alpha-adrenergic receptors are activated, and vasoconstriction and increased afterload may occur.

The effects that dopamine produces in the body are directly related to its actions on alpha, beta, and dopaminergic receptor sites. When these receptors are stimulated cyclic adenosine monophosphate levels increase, increasing calcium transport into the cell. The amount of dopamine determines which receptors are predominantly stimulated. At infusion rates more than 5 to 10 ug/kg/minute, alpha-receptor stimulation predominates, resulting in peripheral vasoconstriction, with a rise in blood pressure. At infusion rates greater than 20 ug/kg/minute, the vasoconstrictive effect can be greater than the beta1 effect.

The cardiovascular effects of dopamine are mediated by several distinct types of receptors that vary in their affinity for dopamine. At low concentrations, the primary interaction of dopamine is with vascular D1 receptors, especially in the renal, mesenteric, and coronary beds. By activating adenylyl cyclase and raising intracellular concentrations of cyclic AMP, D1 receptor stimulation leads to vasodilation. Infusion of low doses of dopamine causes an increase in glomerular filtration rate, renal blood flow, and Na+ excretion. Activation of D1 receptors on renal tubular cells decreases sodium transport by cAMP-dependent and cAMP-independent mechanisms. Increasing cAMP production in the proximal tubular cells and the medullary part of the thick ascending limb of the loop of Henle inhibits the Na+-H+ exchanger and the Na+,K+-ATPase pump. The renal tubular actions of dopamine that cause natriuresis may be augmented by the increase in renal blood flow and the small increase in the glomerular filtration rate that follow its administration. The resulting increase in hydrostatic pressure in the peritubular capillaries and reduction in oncotic pressure may contribute to diminished reabsorption of sodium by the proximal tubular cells.

At somewhat higher concentrations, dopamine exerts a positive inotropic effect on the myocardium, acting on beta1 adrenergic receptors. Dopamine also causes the release of norepinephrine from nerve terminals, which contributes to its effects on the heart. Tachycardia is less prominent during infusion of dopamine than of isoproterenol. Dopamine usually increases systolic blood pressure and pulse pressure and either has no effect on diastolic blood pressure or increases it slightly. Total peripheral resistance usually is unchanged when low or intermediate doses of dopamine are given, probably because of the ability of dopamine to reduce regional arterial resistance in some vascular beds, such as mesenteric and renal, while causing only minor increases in others. At high concentrations, dopamine activates vascular alpha1 receptors, leading to more general vasoconstriction.

For more Mechanism of Action (Complete) data for DOPAMINE (9 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD [HSA:1812 1813 1814 1815 1816] [KO:K04144 K04145 K04146 K04147 K05840]

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

It has been reported that about 80% of the drug is excreted in the urine within 24 hours, primarily as HVA and its sulfate and glucuronide conjugates and as 3,4-dihydroxyphenylacetic acid. A very small portion is excreted unchanged.

Dopamine is frequently used in critically ill newborn infants for treatment of shock and cardiac failure, but its pharmacokinetics has not been evaluated using a specific analytical method. Steady-state arterial plasma concentrations of dopamine were measured in 11 seriously ill infants receiving dopamine infusion, 5-20 ug/kg-1.min-1, for presumed or proven sepsis and hypotensive shock. Steady-state concentrations of dopamine ranged from 0.013-0.3 ug/mL. Total body clearance averaged 115 mL/kg-1.min-1. The apparent volume of distribution and elimination half life averaged 1.8 l.kg-1 and 6.9 min, respectively. No relationship was observed between dopamine pharmacokinetics and gestational age, postnatal age or birthweight. Substantial interindividual variation was seen in dopamine pharmacokinetics in seriously ill infants, and plasma concentrations could not be predicted accurately from its infusion rate. Marked variation in clearance explains in part, the wide dose requirements of dopamine needed to elicit clinical response in critically ill newborn infants.

Less than 10% of a dose is recovered unchanged in the urine.

Plasma dopamine concentrations /of children (age 3 months to 13 yrs) recovering from cardiac surgery or shock/ were measured at the steady state or at termination of infusion using high-performance liquid chromatography. The half-lives of distribution and elimination were 1.8 +/- 1.1 and 26 +/- 14 (SD) mins, respectively. The apparent volume of distribution was 2952 +/- 2332 mL/kg. The clearance rate was 454 +/- 900 mL/kg.min. Dopamine clearance was linearly related to dose only in patients who were also receiving dobutamine (r2 = .76, p less than .05). Hepatic and renal dysfunction did not affect the pharmacokinetics of dopamine. A relationship between dopamine and dobutamine that affects the disposition of these two drugs may exist. The pharmacokinetics of dopamine are variable even in hemodynamically stable children. Hepatic or renal function does not adversely affect the pharmacokinetics of dopamine.

The brain contains separate neuronal systems that utilize 3 different catecholamines- dopamine, norepinephrine, and epinephrine ... More than half of the central nervous system content of catecholamine is dopamine and extremely high amt are found in the basal ganglia (especially the caudate nucleus), the nucleus accumbens, the olfactory tubercle, the central nucleus of the amygdala, the median eminence, and restricted fields of the frontal cortex.

Dopamine is widely distributed in the body but does not cross the blood-brain barrier to a substantial extent. The apparent volume of distribution of the drug in neonates ranges from 0.6-4 L/kg. It is not known if dopamine crosses the placenta.

Metabolism Metabolites

Dopamine is extensively metabolized in the liver. ... Hepatic metabolism results in inactive metabolites (75% of the dose) and norepinephrine (active, 25% of the dose) in the adrenergic nerve terminals. The principal means of elimination appear to be O-methylation by catechol-O-methyltransferase to form 3-methoxytyramine, followed either by sulfoconjugation (by phenosulfotransferase) or by deamination (by monoamine oxidase (MAO)) to homovanillic acid. Approximately 80% of the drug is excreted in the urine as homovanillic acid, homovanillic acid metabolites, and norepinephrine metabolites within 24 hours.

Yields N-acetyl-3,4-dihydroxyphenethylamine in man, in rat; Hauson A, Studnitz W Von; Clinica Chim Acta 11: 384 (1965); Goldstein M, Musacchio Jm; Biochim Biophys Acta 58: 607 (1962). Yields 3,4-dihydroxy-n-methylphenethylamine in rat; Laduron P; Nature New Biology 238: 212 (1972). /From table/

Yields 3,4-dihydroxyphenethylamine-o-beta-d-glucuronide in rat; Young Ja, Edwards Kdg; J Pharmac Exp Ther 145: 102 (1964). Yields 3,4-dihydroxyphenylacetaldehyde in man and rat; Nagatsu T et al; Enzymologia 39: 15 (1970); Goldstein M et al; Biochim Biophys Acta 33: 572 (1959). /From table/

Yields 4-hydroxyphenethyamin-3-yl sulfate in rat; Jenner Wn, Rose Fa; Biochem J 135: 109 (1973). Yields 3-methoxytyramine in man; Goodall MCC, Alton A; Biochem Pharmac 17: 905 (1968). Yields d-noradrenaline in man; Sjoerdsma AJ et al; J Clin Invest 38: 31 (1959). /From table/

For more Metabolism/Metabolites (Complete) data for DOPAMINE (8 total), please visit the HSDB record page.

Dopamine has known human metabolites that include Dopamine 4- D-Glucuronide and dopamine 3-O-sulfate.

Dopamine is a known human metabolite of tyramine.

Biotransformation of dopamine proceeds rapidly to yield the principal excretion products, 3-4-dihydroxy-phenylacetic acid (DOPAC) and 3-methoxy-4-hydroxy-phenylacetic acid (homovanillic acid, HVA). Route of Elimination: It has been reported that about 80% of the drug is excreted in the urine within 24 hours, primarily as HVA and its sulfate and glucuronide conjugates and as 3,4-dihydroxyphenylacetic acid. A very small portion is excreted unchanged. Half Life: 2 minutes

Wikipedia

Cytidine

Drug Warnings

Commercially available formulations of dopamine hydrochloride may contain sulfites that can cause allergic-type reactions, including anaphylaxis and life-threatening or less severe asthmatic episodes, in certain susceptible individuals. The overall prevalence of sulfite sensitivity in the general population is unknown but probably low; such sensitivity appears to occur more frequently in asthmatic than in nonasthmatic individuals.

Caution should be used to avoid extravasation of the drug. Dopamine should be administered through a long IV catheter into a large vein, preferably in the antecubital fossa rather than the hand or ankle. One manufacturer states that administration into an umbilical arterial catheter is not recommended. If larger veins are unavailable and the condition of the patient requires that the hand or ankle veins be used to administer dopamine, the injection site should be changed to a larger vein as soon as possible. The injection site should be carefully monitored.

Patients with a history of occlusive vascular disease (e.g., atherosclerosis, arterial embolism, Raynaud's disease, cold injury, diabetic endarteritis, or Buerger's disease) should be carefully monitored during dopamine therapy for decreased circulation to the extremities indicated by changes in color or temperature of the skin or pain in the extremities. If these occur, they may be corrected by decreasing the rate of infusion or discontinuing dopamine; however, these changes occasionally have persisted and progressed after discontinuing dopamine. The potential benefits of continuing dopamine should be weighed against the possible risk of necrosis.

For more Drug Warnings (Complete) data for DOPAMINE (13 total), please visit the HSDB record page.

Biological Half Life

Plasma dopamine concentrations /of children (age 3 months to 13 yrs) recovering from cardiac surgery or shock/ were measured at the steady state or at termination of infusion using high-performance liquid chromatography. The half-lives of distribution and elimination were 1.8 +/- 1.1 and 26 +/- 14 (SD) mins, respectively.

Dopamine has a plasma half-life of about 2 minutes. In neonates, the elimination half-life of dopamine reportedly is 5-11 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepared from aminotyramine ... ; from homoveratrylamine.

General Manufacturing Information

Analytic Laboratory Methods

Analyte: dopamine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Dopamine hydrochloride/

Analyte: dopamine hydrochloride; matrix: chemical purity; procedure: dissolution in formic acid; addition of acetic anhydride; potentiometric titration with perchloric acid /Dopamine hydrochloride/

For more Analytic Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dopamine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: liquid chromatography with ultraviolet detection at 280 nm and comparison to standards (chemical purity) /Dopamine hydrochloride/

Analyte: dopamine; matrix: urine; procedure: high-performance liquid chromatography with electrochemical detection; limit of detection: 3 ng/mL

Analyte: dopamine; matrix: blood (plasma); procedure: high-performance liquid chromatography with electrochemical detection and fluorescence detection at 350 nm (excitation) and 480 nm (emission); limit of detection: 3 pg/mL

For more Clinical Laboratory Methods (Complete) data for DOPAMINE (11 total), please visit the HSDB record page.

Storage Conditions

Interactions

... Possibility of enhanced pharmacological response to phenylephrine and other predominantly direct-acting alpha-adrenergic sympathomimetic amines (eg, dopamine ...) in pt who are receiving or have recently received guanethidine.

Effects on brain dopamine metab in rats studied ; chlorpromazine, thioridazine, and thiethylperazine produced dose-dependent incr in brain concn of 3,4-dihydroxyphenylacetic acid, which were correlated with antipsychotic efficacy.

... Administration of deprenyl inhibits the intracerebral metabolic degradation of dopamine.

For more Interactions (Complete) data for DOPAMINE (12 total), please visit the HSDB record page.

Stability Shelf Life

Extremely unstable in alkaline media; sensitive to light; stable for 1 yr at 55 °C /Hydrochloride/